molecular formula C20H17IO3 B3137855 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 443125-48-2

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No. B3137855
CAS RN: 443125-48-2
M. Wt: 432.3 g/mol
InChI Key: WKAKINRUCBUJMM-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C20H17IO3 . It has been of interest to scientific researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular weight of this compound is 432.25 . The molecular structure analysis would require more specific information such as X-ray crystallography or NMR data, which is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the sources retrieved .

Scientific Research Applications

Cognitive Enhancing Agents

Research has shown that derivatives of bicyclic arenes, such as naphthalene, have been evaluated for their cognitive-enhancing capabilities. These derivatives were assessed for their antiamnestic (AA) and antihypoxic (AH) activities. One of the compounds, closely related to the naphthalene structure, demonstrated significant potential as a cognitive enhancer and was found to be more potent and less toxic compared to other established compounds in the study (Ono et al., 1995).

Antiestrogenic Activity

A study on the synthesis and activity of certain dihydronaphthalene derivatives revealed potent antiestrogenic activity. These compounds, structurally related to naphthalene, showed high binding affinity to estrogen receptors, surpassing that of estradiol, indicating their significant potential in the field of antiestrogenic treatments (Jones et al., 1979).

Toxicity and Environmental Impact Studies

Naphthalene and its derivatives have been the subject of various environmental studies due to their presence as volatile organic compounds. Research has delved into their toxicological effects on different biological models like insects and fish, showing alterations in gene expression related to oxidative stress, metabolism, reproduction, and metamorphosis (Pájaro-Castro et al., 2017). Furthermore, these compounds have been shown to accumulate and metabolize in organisms, highlighting the environmental persistence and biological impact of these compounds (Roubal et al., 1977).

Anti-inflammatory and Analgesic Agents

Certain naphthalene derivatives have been synthesized and evaluated for their non-ulcerogenic anti-inflammatory and analgesic properties. These studies have identified compounds with significant activity, offering potential lead drugs for further development in medical treatment (Berk et al., 2009).

Cancer Research

Naphthalene's derivatives and their metabolites have been investigated for their role in cancer initiation. Studies have explored the formation of DNA adducts and the potential mechanisms through which these compounds might contribute to carcinogenesis (Saeed et al., 2009).

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde is not specified in the sources retrieved. Its potential applications in fields such as medicine and materials science suggest it may interact with biological or chemical systems in specific ways.

properties

IUPAC Name

3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKINRUCBUJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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